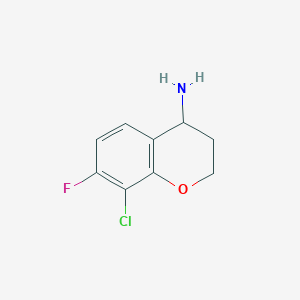

8-Chloro-7-fluorochroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-7-fluorochroman-4-amine is a chemical compound with the molecular formula C9H9ClFNO It is a derivative of chroman, a bicyclic organic compound, and contains both chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-fluorochroman-4-amine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 7-fluoro-4-chromanone with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 8th position. This is followed by the reduction of the ketone group to an amine using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-fluorochroman-4-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-7-fluorochroman-4-amine has potential applications in drug development due to its ability to interact with specific molecular targets such as enzymes and receptors. Its halogenated structure enhances binding affinity, making it a candidate for developing therapeutics targeting various diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed in creating new pharmaceuticals and specialty chemicals, facilitating advancements in materials science.

Biological Studies

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Potential benefits in treating inflammatory conditions.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant reductions in cell viability, with flow cytometric analyses indicating that the compound induced apoptosis and caused G2/M phase cell cycle arrest. This highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 8-Chloro-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

8-Chloro-6-fluorochroman-4-amine: Similar structure but with the fluorine atom at the 6th position.

7-Chloro-8-fluorochroman-4-amine: Similar structure but with the chlorine and fluorine atoms swapped.

8-Fluorochroman-4-amine: Lacks the chlorine atom.

Uniqueness

8-Chloro-7-fluorochroman-4-amine is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Biological Activity

8-Chloro-7-fluorochroman-4-amine, a chiral compound with the molecular formula C9H9ClFNO, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a chroman ring substituted with chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. The structural details are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClFNO |

| Molecular Weight | 201.62 g/mol |

| IUPAC Name | (4S)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

| InChI | InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m0/s1 |

| InChI Key | VOFLMGPYHIBKIQ-ZETCQYMHSA-N |

| Isomeric SMILES | C1COC2=C([C@H]1N)C=CC(=C2Cl)F |

| Canonical SMILES | C1COC2=C(C1N)C=CC(=C2Cl)F |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogenated chroman structure enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function through key residue interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's ability to disrupt bacterial cell wall synthesis has been a focal point of investigation.

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. This effect is believed to be linked to its interaction with specific signaling molecules involved in cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.

- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), suggesting its potential as an anticancer agent.

- Mechanistic Insights : A study focusing on the mechanism revealed that the compound inhibits the PI3K/Akt signaling pathway, which is crucial for cancer cell survival. This inhibition leads to increased apoptosis rates in treated cells.

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |

InChI Key |

VOFLMGPYHIBKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.